N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
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Overview
Description
The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are heterocyclic compounds that contain a five-membered diunsaturated ring with two nitrogen atoms and one sulfur atom. They are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives generally consists of a five-membered ring containing three heteroatoms (two nitrogens and one sulfur). The exact structure of your specific compound would depend on the positions and types of its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of certain functional groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, including those related to the specified chemical structure, are often synthesized through condensation reactions involving amino-triazole and thiadiazole derivatives. These synthetic pathways are designed to explore the fungicidal, antimicrobial, and anticancer properties of these compounds. For instance, the facile synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives has demonstrated notable fungicidal activity, suggesting potential agricultural and pharmaceutical applications (El-Telbani et al., 2007).
Pharmacological Potential
The pharmacophore hybridization approach, involving the combination of triazole and thiadiazole moieties with other bioactive scaffolds, is a common strategy for designing new drug-like molecules with enhanced anticancer properties. This approach underscores the significance of such heterocyclic compounds in drug discovery and development, particularly in the search for novel anticancer agents (Yushyn et al., 2022).
Antimicrobial and Antifungal Activities
The synthesis of triazole and thiadiazole derivatives of heterocyclic compounds has been extensively studied for their antimicrobial and antifungal properties. These activities make them valuable in the development of new treatments for infectious diseases caused by bacteria and fungi. Studies have shown that certain derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains, highlighting their potential in addressing antimicrobial resistance (Hussain et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3S3/c1-3-35-23-30-28-21(37-23)26-19(32)13-36-22-29-27-18(31(22)15-10-8-14(24)9-11-15)12-25-20(33)16-6-4-5-7-17(16)34-2/h4-11H,3,12-13H2,1-2H3,(H,25,33)(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLBFLVBJCPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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